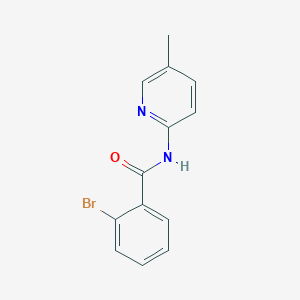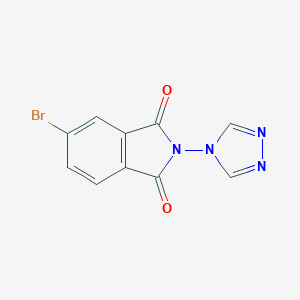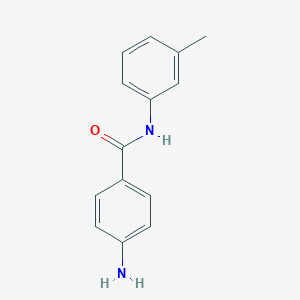![molecular formula C15H14Cl3N3O2 B375415 N-{2,2,2-TRICHLORO-1-[(2-METHOXYPHENYL)AMINO]ETHYL}PYRIDINE-3-CARBOXAMIDE](/img/structure/B375415.png)
N-{2,2,2-TRICHLORO-1-[(2-METHOXYPHENYL)AMINO]ETHYL}PYRIDINE-3-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2,2,2-TRICHLORO-1-[(2-METHOXYPHENYL)AMINO]ETHYL}PYRIDINE-3-CARBOXAMIDE is a complex organic compound characterized by the presence of trichloro, methoxy, phenylamino, and nicotinamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-TRICHLORO-1-[(2-METHOXYPHENYL)AMINO]ETHYL}PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methoxy-aniline with trichloroacetaldehyde to form an intermediate, which is then reacted with nicotinic acid or its derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
N-{2,2,2-TRICHLORO-1-[(2-METHOXYPHENYL)AMINO]ETHYL}PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
科学的研究の応用
N-{2,2,2-TRICHLORO-1-[(2-METHOXYPHENYL)AMINO]ETHYL}PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-{2,2,2-TRICHLORO-1-[(2-METHOXYPHENYL)AMINO]ETHYL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit certain kinases or proteases, affecting signal transduction pathways and cellular metabolism.
類似化合物との比較
Similar Compounds
- **N-[2,2,2-Trichloro-1-(2-methoxy-phenylamino)-ethyl]-butyramide
- **N-[2,2,2-Trichloro-1-(2-methoxy-phenylamino)-ethyl]-benzamide
- **N-[2,2,2-Trichloro-1-(2-methoxy-phenylamino)-ethyl]-carbamic acid benzyl ester
Uniqueness
N-{2,2,2-TRICHLORO-1-[(2-METHOXYPHENYL)AMINO]ETHYL}PYRIDINE-3-CARBOXAMIDE is unique due to the presence of the nicotinamide group, which imparts specific biological activities and potential therapeutic applications. This distinguishes it from other similar compounds that may lack the nicotinamide moiety and, consequently, exhibit different properties and applications.
特性
分子式 |
C15H14Cl3N3O2 |
|---|---|
分子量 |
374.6g/mol |
IUPAC名 |
N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14Cl3N3O2/c1-23-12-7-3-2-6-11(12)20-14(15(16,17)18)21-13(22)10-5-4-8-19-9-10/h2-9,14,20H,1H3,(H,21,22) |
InChIキー |
FZYHFBDNQVKSGL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2 |
正規SMILES |
COC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,6-dichlorobenzyl)sulfanyl]-N-phenylacetamide](/img/structure/B375341.png)
![4-Iodo-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B375342.png)
![N-[2-(1-naphthyloxy)ethyl]acetamide](/img/structure/B375343.png)
![Isopropyl (diisopropoxyphosphoryl)[bis(phenylsulfanyl)]acetate](/img/structure/B375344.png)
![N-[2-(2-chlorophenoxy)ethyl]acetamide](/img/structure/B375345.png)



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-phenyl-1,3-thiazol-2-yl)amine](/img/structure/B375353.png)

![2-[4-(dimethylamino)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B375360.png)


